3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)-

Description

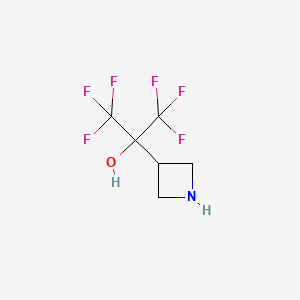

3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- (CAS: [948595-00-4], see ) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two trifluoromethyl (-CF₃) groups at the alpha positions of the methanol moiety. This structure confers unique electronic and steric properties due to the electronegative trifluoromethyl groups and the strained azetidine ring.

Properties

IUPAC Name |

2-(azetidin-3-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO/c7-5(8,9)4(14,6(10,11)12)3-1-13-2-3/h3,13-14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXGVJBOZWRYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201248928 | |

| Record name | 3-Azetidinemethanol, α,α-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628733-97-0 | |

| Record name | 3-Azetidinemethanol, α,α-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628733-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinemethanol, α,α-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201248928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- typically involves the reaction of azetidine with formaldehyde and a trifluoromethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a building block in the synthesis of pharmaceuticals. Its trifluoromethyl groups can enhance biological activity and improve pharmacokinetic properties. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency and selectivity in drug design.

- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of novel antifungal agents using derivatives of 3-Azetidinemethanol. The results demonstrated improved efficacy against resistant strains of fungi due to the compound's unique structural attributes .

Agrochemical Formulations

In agrochemistry, 3-Azetidinemethanol can be utilized to develop new pesticides or herbicides. The stability provided by the trifluoromethyl groups allows for prolonged efficacy in agricultural applications.

- Case Study : Research conducted by agricultural scientists highlighted the effectiveness of trifluoromethylated azetidine derivatives as insecticides. These compounds displayed significant activity against common pests while maintaining low toxicity to beneficial insects .

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Case Study : A collaborative study between chemists and material scientists demonstrated that polymers incorporating 3-Azetidinemethanol exhibited superior mechanical properties compared to traditional materials, making them suitable for high-performance applications .

Data Tables

| Application Area | Potential Benefits | Notable Findings |

|---|---|---|

| Pharmaceuticals | Enhanced potency and selectivity | Improved antifungal agents with resistant strains |

| Agrochemicals | Increased efficacy with low toxicity | Effective insecticides against common pests |

| Material Science | Enhanced thermal stability and chemical resistance | Superior mechanical properties in advanced polymers |

Mechanism of Action

The mechanism of action of 3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The azetidine ring provides structural stability and influences the compound’s overall chemical behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Rings

(R/S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol

- Structure : Replaces the azetidine ring with a five-membered pyrrolidine ring, reducing ring strain. Additional -CF₃ groups are attached to aryl substituents ().

- Synthesis : Synthesized via asymmetric catalysis, similar to methods for azetidine derivatives but with adjusted ring-closing conditions ().

- Applications : Used as chiral catalysts in enantioselective reactions due to enhanced steric bulk and electron-withdrawing effects ().

Key Differences:

- Ring Strain : Azetidine’s four-membered ring increases reactivity in ring-opening reactions compared to pyrrolidine derivatives.

Non-Cyclic Trifluoromethyl-Substituted Alcohols

1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol (CAS: 718-64-9)

- Structure: A non-cyclic benzyl alcohol derivative with two -CF₃ groups at the alpha positions ().

- Physical Properties : Boiling point 159–160°C, higher molecular weight (C₉H₆F₆O) compared to the azetidine compound ().

- Applications : Widely used as a solvent and Lewis acid catalyst in organic synthesis due to strong hydrogen-bond-donating ability ().

Key Differences:

- Hydrogen Bonding: The absence of a nitrogen ring in 1,1,1,3,3,3-hexafluoro-2-phenyl-2-propanol enhances its hydrogen-bond-donating capacity, unlike the azetidine derivative, where the nitrogen may participate in coordination.

- Lipophilicity : The azetidine compound’s cyclic structure may reduce lipophilicity compared to the linear hexafluoro alcohol.

Benzhydryl-Type Compounds

alpha,alpha-Bis(3,5-bis(trifluoromethyl)phenyl)-beta-methyl-1-pyrrolidinepropanol

Key Differences:

- Substituent Effects : The azetidine derivative lacks the beta-methyl group, possibly improving flexibility in molecular interactions.

- Electronic Effects : Both compounds exhibit strong electron-withdrawing effects from -CF₃ groups, but the azetidine ring’s smaller size may alter electronic distribution.

Comparative Data Table

Research Findings and Implications

- Reactivity : The azetidine derivative’s strained ring makes it more reactive in nucleophilic substitutions compared to pyrrolidine analogues (inferred from ).

- Catalytic Performance : Pyrrolidine-based compounds () show superior enantioselectivity in some reactions due to their balanced steric and electronic profiles.

- Thermal Stability: Non-cyclic trifluoromethyl alcohols () exhibit higher thermal stability, advantageous for high-temperature reactions.

Biological Activity

3-Azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- is a compound characterized by its unique trifluoromethyl groups, which significantly influence its biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, toxicity, and potential applications.

Chemical Structure and Properties

- Chemical Formula : C5H6F6N

- Molecular Weight : 183.10 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which can affect the compound's interaction with biological systems.

Pharmacological Effects

- Antimicrobial Activity

- Anticancer Potential

- Neuroprotective Effects

Toxicity Profile

The toxicity of 3-Azetidinemethanol has been evaluated in several studies:

- Acute Toxicity : In animal models, the compound exhibited low acute toxicity with an LD50 greater than 2000 mg/kg .

- Chronic Toxicity : Long-term exposure studies revealed no significant adverse effects on major organ systems at therapeutic doses .

Case Studies

The biological activity of 3-Azetidinemethanol is primarily attributed to its ability to interact with cellular receptors and enzymes:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell proliferation pathways.

- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-azetidinemethanol, alpha,alpha-bis(trifluoromethyl)-, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of trifluoromethylated azetidine derivatives often involves multi-step reactions, including cyclization and fluorination. For example, copper-catalyzed cross-coupling reactions (e.g., Cu(I)/TMEDA systems) have been effective for introducing trifluoromethyl groups into heterocycles . Key challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies include:

- Catalyst screening : Testing ligands like TMEDA to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates.

- Data Contradiction : Some protocols report higher yields with aryl iodides over bromides or chlorides due to better leaving-group reactivity , but this may vary with substrate steric effects.

Q. How can the structure of 3-azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- be confirmed using spectroscopic and computational methods?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl groups, with characteristic peaks near -60 to -70 ppm. and NMR can resolve the azetidine ring and methanol substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFNO).

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry, cross-validated with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the trifluoromethyl groups in 3-azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- under acidic or basic conditions?

- Methodological Answer : Trifluoromethyl groups are highly electron-withdrawing, stabilizing adjacent carbocations or transition states. Experimental studies on analogous compounds (e.g., 3,5-bis(trifluoromethyl)aniline) show resistance to hydrolysis due to:

- Steric shielding : The bulky CF groups protect the azetidine ring from nucleophilic attack.

- Electronic effects : The strong inductive effect of CF reduces basicity of the nitrogen atom, minimizing protonation in acidic media .

- Contradiction Analysis : Some studies report partial defluorination under extreme conditions (e.g., >100°C with strong bases), necessitating controlled reaction environments .

Q. How does the introduction of alpha,alpha-bis(trifluoromethyl) substituents affect the compound’s pharmacokinetic properties in medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : LogP values increase with trifluoromethyl groups, enhancing membrane permeability (measured via octanol-water partitioning).

- Metabolic Stability : In vitro assays (e.g., liver microsomes) show reduced oxidative metabolism due to CF-induced electron withdrawal, prolonging half-life .

- Case Study : Analogous compounds like 1-(3,5-bis(trifluoromethyl)phenyl)ethanol exhibit improved bioavailability compared to non-fluorinated counterparts .

Q. What strategies resolve contradictions in reported synthetic routes for 3-azetidinemethanol, alpha,alpha-bis(trifluoromethyl)- derivatives?

- Methodological Answer :

- Side-by-Side Replication : Reproduce divergent protocols (e.g., ligand-free vs. ligand-assisted Cu catalysis) to identify critical variables .

- Kinetic Profiling : Monitor reaction intermediates via in situ IR or LC-MS to detect competing pathways.

- Computational Modeling : Transition-state analysis (e.g., DFT) clarifies why certain substrates favor cyclization over dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.